Isoastragaloside-I

Description

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) stands out as a highly effective liquid-liquid separation technique for the isolation and purification of natural products like Isoastragaloside-I. researchgate.net This method avoids the use of a solid support matrix, thereby eliminating irreversible adsorption of the sample. researchgate.net

In the context of isolating saponins (B1172615) from Astragalus species, HSCCC has been successfully employed. For instance, a two-step, two-phase solvent system composed of ethyl acetate-2-propanol-water (at volume ratios of 5:1:5 and 50:1:50) was used to isolate astragalosides I and II from the ethyl acetate (B1210297) extract of Astragalus membranaceus var. mongholicus. capes.gov.brmdpi.com This process yielded significant quantities of the target compounds with high purity. capes.gov.br The versatility of HSCCC, allowing for different solvent systems and elution modes, makes it a powerful tool for separating saponins with varying polarities. pan.olsztyn.pl

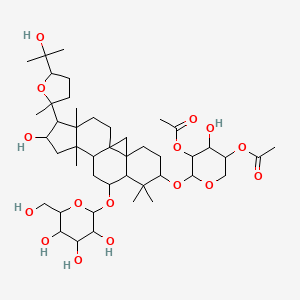

Structure

2D Structure

Properties

Molecular Formula |

C45H72O16 |

|---|---|

Molecular Weight |

869.0 g/mol |

IUPAC Name |

[5-acetyloxy-4-hydroxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |

InChI |

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3 |

InChI Key |

HVPKALQHGQMJER-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |

Origin of Product |

United States |

Extraction Strategies for Saponin Enrichment

Reflux Extraction

Reflux extraction is a conventional and widely used method for extracting saponins and flavonoids from Astragalus root. sciepub.comsciepub.comresearchgate.net This technique is noted for its simplicity, stability, and ability to thoroughly extract active constituents. researchgate.net Optimization studies have been conducted to determine the most effective parameters. For example, one study identified the optimal conditions for extracting total flavonoids as using 10 times the amount of 70% ethanol (B145695) for two 60-minute extractions. nih.govmdpi.com Another study focusing on astragaloside (B48827) IV found that using 60% ethanol at a solid-to-liquid ratio of 1:6 (g/mL) for three 1-hour extraction cycles was optimal. researchgate.net The sample preparation method for saponins in the Chinese Pharmacopoeia involves reflux extraction followed by liquid-liquid separation with n-butanol, a process that can be time-consuming. frontiersin.org

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a more modern and efficient technique compared to conventional methods. nih.gov It offers several advantages, including higher extraction efficiency, significantly shorter extraction times, and reduced solvent consumption. nih.govresearchgate.netmdpi.com The thermal effect of microwaves helps to rupture plant cell walls, facilitating the release of polysaccharides and other bioactive compounds. mdpi.com

For the simultaneous extraction of isoflavonoids and astragalosides from Radix Astragali, MAE has proven to be superior to Soxhlet, reflux, and ultrasonic extraction. nih.gov Optimized conditions for MAE of astragalosides I-IV involved using 80% ethanol as the solvent, a solid-to-liquid ratio of 1:25 (g/mL), a temperature of 70°C, and an irradiation power of 700 W for three 5-minute cycles. sciepub.comresearchgate.net Another study determined the optimal conditions for the simultaneous extraction of flavonoids and saponins to be a liquid-to-solid ratio of 22 mL/g, an extraction temperature of 62°C, 64% ethanol concentration, an extraction time of 22 minutes, and a microwave power of 590 W. jst.go.jp

| Parameter | Value (for Astragalosides I-IV) sciepub.comresearchgate.net | Value (for Flavonoids & Saponins) jst.go.jp |

|---|---|---|

| Solvent | 80% Ethanol | 64% Ethanol |

| Solid/Liquid Ratio | 1:25 (g/mL) | 1:22 (g/mL) |

| Temperature | 70°C | 62°C |

| Microwave Power | 700 W | 590 W |

| Extraction Time | 3 cycles, 5 min each | 22 min |

Enzymolysis-Assisted Extraction

Enzymolysis-assisted extraction is a method that utilizes enzymes to break down the plant cell wall, which is often composed of lignin, thereby increasing the extraction rate of active compounds. nih.gov This technique is considered mild and can lead to high yields. researchgate.net

For the extraction of total saponins from Astragalus, a response surface methodology optimized the process using cellulase. The optimal conditions were found to be a pH of 4.38, an enzymolysis time of 132 minutes, a temperature of 51°C, and an enzyme dosage of 8.84 mg. nih.govsciepub.comsciepub.com Another study focusing on total flavonoids determined the optimal conditions to be an enzymolysis time of 120 minutes, a hydrolysis temperature of 30°C, an enzyme dosage of 8 mg, and a pH of 4.5. nih.govsciepub.com Combining enzymes like cellulase, pectinase, and papain has also been shown to be effective for extracting Astragalus polysaccharides. sciepub.comsciepub.com

| Parameter | Value (Total Saponins) nih.govsciepub.comsciepub.com | Value (Total Flavonoids) nih.govsciepub.com |

|---|---|---|

| Enzyme | Cellulase | Not Specified |

| pH | 4.38 | 4.5 |

| Time | 132 min | 120 min |

| Temperature | 51°C | 30°C |

| Enzyme Dosage | 8.84 mg | 8 mg |

Ultrasonic Extraction

Ultrasonic extraction, or sonication, is a rapid and non-thermal method that uses ultrasonic cavitation to disrupt plant cell walls, enhancing the release of phytochemicals. hielscher.com This technique is known to increase extraction yield and shorten the extraction time for compounds like Astragalus polysaccharides. hielscher.com It is a versatile method that can be applied to various plant parts. hielscher.com

For extracting total saponins from the stems and leaves of A. membranaceus, optimal conditions were an ethanol concentration of 80%, a liquid-to-material ratio of 30:1, a temperature of 80°C, an ultrasonic time of 30 minutes, an ultrasonic power of 200 W, and an extraction time of 120 minutes for 3 cycles. cabidigitallibrary.org In another study, a 30-minute ultrasonication with methanol (B129727) was used for sample preparation to determine astragaloside content. frontiersin.org The combination of ultrasonic extraction with other methods, such as microwave-assisted extraction, has also been explored to further improve extraction rates. mdpi.com

Biosynthetic Pathways and Regulation of Isoastragaloside I

Position within the Triterpenoid (B12794562) Saponin (B1150181) Biosynthesis Cascade

The synthesis of Isoastragaloside I is an integral part of the broader triterpenoid saponin biosynthetic pathway in plants. nih.govnih.gov This intricate process originates from primary metabolism and funnels precursors into a specialized series of reactions to produce a diverse array of saponin structures.

Mevalonate (B85504) (MVA) Pathway Involvement

The journey to Isoastragaloside I begins with the mevalonate (MVA) pathway. nih.govwikipedia.org This essential metabolic route is responsible for producing the fundamental five-carbon building blocks required for the synthesis of all isoprenoids, a vast class of natural products that includes triterpenoids. wikipedia.orgnumberanalytics.com The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.comfrontiersin.org This initial phase sets the stage for the formation of the isoprene (B109036) units that are foundational to the triterpenoid skeleton.

Isopentenyl Pyrophosphate (IPP) Precursor Formation

The MVA pathway culminates in the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgwikipedia.org IPP is a critical intermediate, serving as the primary building block for the assembly of isoprenoids. ontosight.ai The formation of IPP from mevalonate involves a series of phosphorylation and decarboxylation reactions. frontiersin.org IPP and DMAPP are then sequentially condensed to create larger prenyl pyrophosphates, such as farnesyl pyrophosphate (FPP), which is a direct precursor for the synthesis of squalene (B77637), the backbone of triterpenoids. nih.govfrontiersin.org

Cyclization of 2,3-Oxidized Squalene

A pivotal step in the formation of the characteristic cycloartane (B1207475) skeleton of Isoastragaloside I is the cyclization of 2,3-oxidosqualene (B107256). mdpi.comoup.com This linear C30 hydrocarbon, formed from the head-to-head condensation of two farnesyl pyrophosphate molecules, is first oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase. nih.govfrontiersin.org This epoxide then undergoes a highly specific, enzyme-catalyzed cyclization reaction. In the case of cycloartane-type saponins (B1172615), the enzyme cycloartenol (B190886) synthase (CAS) directs the folding of 2,3-oxidosqualene to form the cycloartenol skeleton, which features a distinctive cyclopropane (B1198618) ring. nih.govmdpi.com This cyclized structure serves as the aglycone precursor that is further modified to yield Isoastragaloside I and other related astragalosides.

Enzymatic Cascades and Key Regulatory Enzymes

The biosynthesis of Isoastragaloside I is governed by a series of specific enzymes that catalyze each step of the pathway. The activity and expression of these enzymes are tightly regulated, ensuring the controlled production of this complex molecule.

Squalene Epoxidasefrontiersin.org

Following the formation of squalene, squalene epoxidase (SE) catalyzes its oxidation to 2,3-oxidosqualene, also known as squalene epoxide. mdpi.comlifesciencesite.commdpi.com This is the first oxygenation step in the pathway and is crucial for the subsequent cyclization that forms the triterpenoid skeleton. wikipedia.org Squalene epoxidase is considered another key rate-limiting enzyme. wikipedia.org Research has shown a significant positive correlation between the expression of the SE gene and the content of astragaloside (B48827) IV, a structurally related compound, suggesting its vital role in the production of cycloartane-type saponins. nih.gov

Cycloartenol Synthasefrontiersin.org

The cyclization of 2,3-oxidosqualene is a pivotal branch point in triterpenoid synthesis. In the pathway leading to Isoastragaloside-I, the enzyme cycloartenol synthase (CAS) is responsible for this cyclization. mdpi.commdpi.com CAS catalyzes the intricate rearrangement of 2,3-oxidosqualene to form cycloartenol, the foundational tetracyclic triterpenoid skeleton of all cycloartane-type saponins, including this compound. mdpi.commdpi.com The identification and functional characterization of CAS genes in Astragalus membranaceus, such as AmCAS1, have confirmed their direct role in producing the cycloartenol precursor essential for astragaloside synthesis. mdpi.comuni.lunih.gov

Cytochrome P450s (CYP450s)frontiersin.org

After the formation of the cycloartenol backbone, a series of extensive modifications occur, primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s). mdpi.commdpi.com These enzymes are responsible for the regio- and stereoselective oxidation and hydroxylation of the triterpene skeleton at various positions to create the specific aglycone, cycloastragenol (B1669396), which is the direct precursor to astragalosides. mdpi.commdpi.comebi.ac.uk The functions of CYP450s introduce significant structural diversity. mdpi.com Transcriptome analyses of A. membranaceus and A. mongholicus have identified numerous candidate CYP450 genes potentially involved in astragaloside biosynthesis, with many belonging to the CYP71, CYP72, and CYP85 families. mdpi.commdpi.comnih.gov Elucidating the precise function of each specific CYP450 in the multi-step conversion of cycloartenol to the final aglycone is an area of active research. nih.gov

Glycosyltransferasesfrontiersin.org

The final step in the biosynthesis of this compound is glycosylation, where sugar moieties are attached to the cycloastragenol aglycone. This process is catalyzed by a class of enzymes known as UDP-dependent glycosyltransferases (UGTs). mdpi.comsigmaaldrich.comnih.gov These enzymes transfer sugar molecules, such as glucose or xylose, from an activated nucleotide sugar donor to specific hydroxyl groups on the aglycone. sigmaaldrich.comsigmaaldrich.com The structural diversity of astragalosides is largely due to the varied glycosylation patterns. uni.lunih.gov Researchers have identified several UGTs in Astragalus membranaceus with specific functions, such as 3-O-xylosylation and 3-O-glucosylation. uni.lunih.govresearchgate.net For example, enzymes like AmUGT15, AmUGT14, AmGT1, and AmGT5 have been characterized for their roles in adding specific sugars at the C-3 position of the cycloastragenol core, which are critical steps in forming compounds like this compound. uni.luresearchgate.netnih.gov

Genetic and Transcriptional Regulation of Biosynthesiscornell.edumdpi.com

The biosynthesis of this compound is tightly regulated at the genetic and transcriptional levels. The expression of the biosynthetic genes, from squalene synthase to the final glycosyltransferases, is controlled by a network of transcription factors (TFs). nih.gov Elicitors such as methyl jasmonate (MeJA) can significantly up-regulate many of these genes, leading to increased production of astragalosides. semanticscholar.orgcornell.edu This suggests a coordinated regulatory mechanism responding to external stimuli.

Role of Transcription Factors (e.g., MYB12, PAP1, LC)cornell.edumdpi.com

While many transcription factors are known to regulate secondary metabolism, recent studies have explored the role of specific TFs, including those typically associated with flavonoid biosynthesis, in controlling the astragaloside pathway. mdpi.comnih.gov Heterologous expression of TFs from other plants in A. membranaceus hairy roots has provided significant insights.

Research has shown that the overexpression of Arabidopsis TFs MYB12 and Production of Anthocyanin Pigment 1 (PAP1) , as well as the maize TF Leaf color (LC) , can differentially regulate the biosynthesis of astragalosides. mdpi.comnih.govnih.gov

LC (Leaf color) : Overexpression of the maize LC factor led to a significant accumulation of astragalosides I, II, III, and IV, with a particularly high increase in astragaloside I and IV. mdpi.comsemanticscholar.orgnih.gov

MYB12 : Overexpression of Arabidopsis MYB12 primarily increased the accumulation of astragaloside I, followed by astragaloside IV. mdpi.comnih.govnih.gov

PAP1 (Production of Anthocyanin Pigment 1) : Overexpression of Arabidopsis PAP1 also enhanced the synthesis of astragalosides I and IV. mdpi.comnih.govnih.gov

These transcription factors appear to exert their influence by up-regulating key genes in the upstream mevalonate (MVA) pathway, particularly multiple homologs of the HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) gene. mdpi.comnih.govnih.gov This demonstrates a level of cross-talk between regulatory networks and shows that TFs not natively specific to the saponin pathway can be engineered to enhance the production of valuable compounds like this compound. nih.govresearchgate.net

Table of Research Findings on Transcription Factor Overexpression

| Transcription Factor | Source Organism | Primary Effect on Astragaloside Accumulation in A. membranaceus Hairy Roots | Key Up-regulated Genes | Reference |

|---|---|---|---|---|

| LC (Leaf color) | Maize (Zea mays) | Increased accumulation of Astragalosides I-IV, especially I and IV. | HMGR1, HMGR2, HMGR3 | mdpi.comsemanticscholar.orgnih.gov |

| MYB12 | Arabidopsis thaliana | Increased accumulation of Astragaloside I, followed by Astragaloside IV. | HMGR1, HMGR2, HMGR3 | nih.govnih.gov |

| PAP1 (Production of Anthocyanin Pigment 1) | Arabidopsis thaliana | Increased synthesis of Astragalosides I and IV. | HMGR1, HMGR2, HMGR3 | nih.govnih.gov |

Differential Gene Expression in Response to Inducers (e.g., Methyl Jasmonate)

The production of astragalosides, including this compound, can be significantly influenced by external inducers like methyl jasmonate (MeJA). nih.govresearchgate.net Treatment of Astragalus membranaceus hairy roots with MeJA has been shown to up-regulate the expression of numerous genes involved in the astragaloside biosynthetic pathway. nih.govresearchgate.net

Specifically, research has demonstrated that MeJA treatment leads to the differential expression of key enzyme genes. For instance, studies on hairy root cultures of A. membranaceus revealed that MeJA induces the up-regulation of genes encoding enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPS), and squalene synthase (SS). nih.govmdpi.com

One study using 100 µM MeJA on Astragalus hairy roots resulted in the up-regulation of 2,127 genes, of which 17 were identified as new astragaloside biosynthesis genes. nih.govresearchgate.netmdpi.com This induction led to a significant increase in the accumulation of total astragalosides. nih.govresearchgate.net The application of MeJA has been reported to result in a 2.1-fold increase in astragaloside concentration in treated plants compared to controls. nih.gov

Furthermore, the overexpression of certain transcription factors, such as Arabidopsis MYB12 and PAP1, and maize LC, has been shown to differentially regulate and increase the biosynthesis of astragalosides, including astragaloside I and IV. nih.govnih.gov These transcription factors can up-regulate key genes in the mevalonate (MVA) pathway, like HMGR1, HMGR2, and HMGR3, leading to enhanced astragaloside synthesis. nih.govmdpi.comnih.gov

Table 1: Effect of Methyl Jasmonate (MeJA) on Gene Expression and Astragaloside Production

| Inducer | Plant System | Key Genes Up-regulated | Outcome | Reference |

|---|---|---|---|---|

| Methyl Jasmonate (MeJA) | Astragalus membranaceus hairy roots | HMGR, FPS, SS, and 17 new astragaloside biosynthesis genes | Significant increase in total astragalosides; 2.1-fold increase in concentration. | nih.govresearchgate.netnih.gov |

Relationship to Other Astragalosides

This compound is structurally related to other astragalosides, particularly Astragaloside IV, through acetylation. frontiersin.orgmednexus.org The interconversion between these compounds is a key consideration, especially during extraction and processing. frontiersin.orgmdpi.comresearchgate.netfrontiersin.org

This compound as an Acetylated Derivative of Astragaloside IV

This compound is recognized as a di-acetylated derivative of Astragaloside IV. frontiersin.orgjst.go.jp The core structure of these compounds is cycloastragenol. jst.go.jpresearchgate.net The primary difference lies in the number and position of acetyl groups attached to the β-D-xylose moiety at the C-3 position of the aglycone. frontiersin.org Specifically, this compound is 3-O-β-(2',4'-di-O-acetyl)-D-xylopyranosyl-6-O-β-D-glucopyranosylcycloastragenol. jst.go.jp This structural relationship places it within a family of acetylated astragalosides that includes Astragaloside I and II. frontiersin.orgmednexus.org

Interconversion and Stability Considerations (e.g., Deacetylation via Heating)

The acetyl groups on this compound are susceptible to removal, particularly under certain conditions like heating. mdpi.comresearchgate.netfrontiersin.org This process, known as deacetylation, can lead to the conversion of this compound into other astragalosides, most notably Astragaloside IV. mdpi.comresearchgate.netfrontiersin.org

Studies have shown that during the preparation of decoctions, which involves heating at 100°C, acetylated astragalosides like this compound are unstable and can be transformed into Astragaloside IV. mdpi.comresearchgate.net This suggests that the processing method can significantly alter the chemical profile of Astragalus extracts. The deacetylation can also be achieved through other means, such as treatment with ammonia.

The interconversion is not limited to this compound. Other acetylated astragalosides, such as Astragaloside I and Astragaloside II, also undergo deacetylation to yield Astragaloside IV. frontiersin.orgnih.gov The stability of these compounds is therefore a critical factor in the standardization and quality control of Astragalus-derived products. frontiersin.orgfrontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3-oxidosqualene |

| 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) |

| Acetylastragaloside I |

| Astragaloside I |

| Astragaloside II |

| Astragaloside III |

| Astragaloside IV |

| Calycosin |

| Calycosin-7-O-β-D-glucoside |

| Cycloartenol |

| Cycloastragenol |

| Farnesyl diphosphate synthase (FPS) |

| Formononetin |

| This compound |

| Isoastragaloside II |

| Isoflavone |

| Methyl Jasmonate (MeJA) |

Structure Activity Relationship Sar Studies of Isoastragaloside I

Methodological Approaches to SAR Analysis

The SAR analysis of Isoastragaloside-I and related saponins (B1172615) employs a combination of experimental and computational methods to build a comprehensive understanding of their pharmacophore.

Experimental Approaches: Experimental SAR studies involve the chemical synthesis of a series of structurally related analogues and the subsequent evaluation of their biological activity through targeted assays. Key methods include:

Semi-synthesis and Analogue Generation: This involves chemically modifying the parent this compound molecule. Modifications can include acylation, deacylation, glycosylation, deglycosylation, and alterations to the aglycone (cycloastragenol) core.

Biological Assays: A range of in vitro assays are used to measure the biological activity of the parent compound and its derivatives. For instance, given the finding that this compound promotes the differentiation of pancreatic progenitors into insulin-producing cells, relevant assays would include monitoring the expression of β-cell markers like insulin1 and Ngn3 via quantitative PCR and immunofluorescence in treated pancreatic organoids.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the chemical structures of the newly synthesized analogues, ensuring that the observed changes in activity can be confidently attributed to specific structural modifications. High-Performance Liquid Chromatography (HPLC) is often used for the purification and quantification of these compounds. nih.gov

Computational Approaches: Computational methods complement experimental data by providing insights into the molecular interactions that govern bioactivity.

Molecular Docking: This technique predicts the preferred orientation of this compound and its analogues when bound to a specific biological target, such as a receptor or enzyme. It helps to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for activity.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological effect. This model can then be used to screen virtual libraries for new potential leads. rsc.org

Influence of Structural Modifications on Bioactivity

The biological activity of this compound is intrinsically linked to its complex three-dimensional structure, which includes the rigid cycloartane (B1207475) skeleton and its appended sugar moieties. Modifications to any part of this structure can significantly alter its interaction with biological targets.

The core structure of this compound is characterized by a tetracyclic triterpenoid (B12794562) aglycone and two sugar chains. The nature, number, and linkage of these sugar units, as well as substitutions on both the aglycone and the sugars, are critical determinants of its biological profile. General SAR principles for saponins suggest that changes in these regions can affect properties such as solubility, cell permeability, and target binding affinity.

Table 1: Potential Effects of Structural Modifications on this compound

| Structural Modification | Potential Effect on Bioactivity | Rationale |

|---|---|---|

| Modification of Sugar Moieties | ||

| Removal/Addition of Sugars | Altered potency and selectivity. | The number and type of sugars can influence solubility and interactions with cell surface receptors. |

| Change in Glycosidic Linkage | Modified target binding affinity. | The spatial arrangement of sugars is often crucial for precise receptor recognition. |

| Modification of Acetyl Groups | ||

| Deacetylation | Increased polarity, potentially altered cell permeability and solubility. | Removal of acetyl groups exposes hydroxyl groups, increasing hydrophilicity. |

| Addition/Relocation of Acetyl Groups | Modified lipophilicity and target interaction. | Acetylation can enhance membrane permeability and introduce new points of interaction with a target. |

| Modification of Aglycone Core | ||

| Hydroxylation/Dehydroxylation | Altered hydrogen bonding potential. | Hydroxyl groups are key hydrogen bond donors/acceptors, critical for target binding. |

| Oxidation of Hydroxyl Groups | Change in electronic and steric properties. | Converting a hydroxyl to a ketone can significantly alter the molecule's shape and binding mode. |

Acetylation, the addition of an acetyl functional group, is a common post-biosynthetic modification in natural products and a key strategy in medicinal chemistry to modulate molecular properties. nih.gov In saponins like this compound, acetyl groups are typically found on the sugar residues. This compound possesses two acetyl groups on its xylose moiety. nih.gov

The presence of these acetyl groups has several important implications for bioactivity:

Conformational Changes: The addition of bulky acetyl groups can influence the conformation of the sugar chains, which may in turn affect how the entire molecule fits into a target's binding site.

Steric Influence: Acetyl groups can introduce steric hindrance that may either promote or prevent binding to a biological target, thereby influencing selectivity.

Metabolic Stability: Acetylation can protect the sugar moieties from enzymatic degradation by glycosidases, potentially increasing the compound's in vivo half-life. The process can also make molecules more resistant to degradation by certain enzymes while providing sites for others, like esterases, to act upon. nih.gov

Comparing this compound with its close structural analogue, Astragaloside (B48827) IV, provides significant SAR insights. Astragaloside IV is one of the most studied bioactive compounds from Astragalus species and is considered a primary active component. plos.orgnih.gov While both share the same cycloastragenol (B1669396) aglycone, they differ in their glycosylation and acetylation patterns.

Astragaloside IV has a glucose molecule attached at the C-3 position and a xylose molecule at the C-6 position. In contrast, this compound has a glucose at C-3 and a di-acetylated xylose at C-6. This seemingly minor difference—the presence of two acetyl groups on the xylose of this compound—is responsible for significant differences in their physicochemical properties and, consequently, their biological activities. researchgate.netmdpi.com

Astragaloside IV is known for a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and cardioprotective activities. nih.govmdpi.com this compound, on the other hand, has been specifically shown to promote the differentiation of pancreatic ductal organoids into insulin-producing cells. This suggests that the di-acetylation on the xylose moiety of this compound may confer a unique specificity for targets involved in pancreatic cell development. The increased lipophilicity imparted by the acetyl groups could facilitate its entry into pancreatic cells or enhance its binding to an intracellular target that is less accessible to the more polar Astragaloside IV.

Table 2: Structural Comparison of this compound and Astragaloside IV

| Feature | This compound | Astragaloside IV |

|---|---|---|

| Aglycone | Cycloastragenol | Cycloastragenol |

| Sugar at C-3 | Glucose | Glucose |

| Sugar at C-6 | Xylose | Xylose |

| Acetylation | Two acetyl groups on the C-6 xylose | None |

| Molecular Formula | C45H72O16 | C41H68O14 |

| Reported Bioactivity | Promotes differentiation of pancreatic progenitors into insulin-producing cells | Anti-inflammatory, neuroprotective, cardioprotective, anti-fibrotic effects nih.gov |

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity in a quantitative manner. phmethods.net For a series of analogues of this compound, QSAR can be employed to build predictive models that guide the synthesis of new, more potent compounds.

The QSAR process typically involves these steps:

Data Set Generation: A series of this compound analogues is synthesized, and their biological activities (e.g., IC50 values for enzyme inhibition or EC50 values for cell-based assays) are measured.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological indices: (describing molecular connectivity)

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). phmethods.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability.

Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be applied. These methods generate 3D contour maps that visualize regions around the molecule where modifications to steric, electrostatic, or hydrophobic fields would be expected to increase or decrease biological activity, providing intuitive guidance for the design of new derivatives. rsc.org Such computational studies, when applied to this compound, could significantly accelerate the discovery of novel analogues with optimized therapeutic potential. researchgate.net

Analytical Methodologies for Isoastragaloside I

Chromatographic Techniques for Identification and Quantification

Chromatography is essential for separating Isoastragaloside-I from other structurally similar saponins (B1172615) and compounds present in its natural source, Astragali Radix. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most commonly employed techniques.

HPLC is a cornerstone technique for the quality control of herbal medicines containing astragalosides. The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov

High-performance liquid chromatography coupled with a photodiode array detector (HPLC-DAD) is utilized for the analysis of various compounds in Astragali Radix. mdpi.com While saponins like this compound lack strong chromophores for UV detection, this method is effective for analyzing other classes of compounds, such as flavonoids, that are often profiled alongside it. mdpi.comnih.gov The DAD detector acquires spectra across a range of wavelengths simultaneously, which aids in the identification of compounds based on their UV absorption characteristics. mdpi.com For comprehensive analysis, HPLC-DAD is often used in conjunction with other detectors like mass spectrometry (MS) or an evaporative light scattering detector (ELSD) to ensure all compound classes are adequately detected. mdpi.com

Given that this compound and other astragalosides exhibit weak UV absorption, HPLC with an evaporative light scattering detector (HPLC-ELSD) is a more suitable and widely used method for their quantification. nih.gov ELSD is a universal detector that can detect any non-volatile analyte, making it ideal for saponins. The detection principle involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. nih.gov This method has been successfully applied to the simultaneous determination of multiple astragalosides in Astragali Radix. nih.govresearchgate.net The technique is noted for being reliable, simple, and precise for quantitative analysis. researchgate.net

| Parameter | HPLC-ELSD Conditions for Astragalosides |

| Column | Grace Apollo C18 (250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and water in a gradient elution nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) nih.gov |

| Drift Tube Temp. | 105°C nih.gov |

| Gas Flow/Pressure | 2.96 L/min nih.gov |

Ultra-performance liquid chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. This is achieved by using columns with smaller particle sizes (typically under 2 µm). nih.gov UPLC systems are frequently coupled with mass spectrometry for comprehensive profiling of constituents in Astragali Radix. mdpi.comnih.gov A typical UPLC separation of astragalosides is performed on a sub-2 µm C18 column. nih.gov

The coupling of UPLC with a Quadrupole Dissociation Analyzer (UPLC-QDA) provides a practical and effective method for the quality control of saponins like this compound that lack a UV chromophore. researchgate.netresearchgate.net The QDA is a compact mass detector that can be set to a single-ion monitoring (SIM) mode to selectively and sensitively detect specific compounds based on their mass-to-charge ratio. researchgate.net This approach overcomes the limitations of ELSD, such as lower sensitivity and inapplicability for fingerprinting due to large signals from primary compounds. researchgate.net A UPLC-QDA method can be used for both fingerprinting analysis, assigning common peaks, and for the quantification of specific astragalosides, including this compound. researchgate.netresearchgate.net

| Parameter | UPLC-QDA Conditions for Astragalosides |

| Column | BEH Shield RP18 (2.1 mm x 100 mm, 1.7 µm) researchgate.net |

| Detection Mode | Single-Ion Monitoring (SIM) researchgate.net |

| Ionization | Electrospray Ionization (ESI) researchgate.net |

| Advantage | Suitable for quality assessment of saponins without UV absorption, offering a simple and rapid analysis. researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Spectrometric Techniques for Structural Elucidation and Metabolite Analysis

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the definitive structural elucidation of this compound and for identifying its metabolites.

For structural elucidation, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., RRLC-QTOF/MS or UPLC-LTQ-Orbitrap-MS), provides accurate mass measurements that allow for the determination of the elemental composition of the parent molecule and its fragments. nih.govnih.gov Tandem MS (MS/MS) experiments are used to generate fragmentation patterns that reveal information about the structure of the aglycone core and the sequence of sugar units. mdpi.com The definitive structure, including the stereochemistry and the precise location of glycosidic linkages, is established using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. nih.govnih.gov

For metabolite analysis, LC-MS-based metabolomics approaches are employed. nih.gov Techniques like UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are used to profile and identify metabolites in biological samples such as plasma, urine, and feces. nih.gov The high sensitivity and resolution of these methods allow for the detection of various biotransformation products. nih.gov Common metabolic reactions for related astragalosides include hydrolysis (loss of sugar moieties), glucuronidation, and sulfation. nih.gov The comparison of the mass spectra and fragmentation patterns of the metabolites with the parent compound (this compound) enables the identification of these metabolic changes. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound. Due to the compound's complexity and large mass, soft ionization techniques are typically coupled with high-resolution mass analyzers. Tandem mass spectrometry (MS/MS) is particularly crucial, as it provides fragmentation data that helps in piecing together the molecule's structure, including the sequence of sugar moieties and their connection to the aglycone core.

Ultrahigh-Performance Liquid Chromatography/Electrospray Ionization/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/ESI/Q-TOF-MS)

This powerful hyphenated technique combines the high separation efficiency of UPLC with the sensitive detection and high mass accuracy of Q-TOF-MS. Electrospray ionization (ESI) is the preferred method for generating intact molecular ions of large, polar molecules like this compound.

In a typical analysis, this compound produces a protonated molecular ion [M+H]⁺ in positive ion mode. For this compound, with a molecular formula of C45H72O16, this corresponds to an m/z of approximately 869.48. uantwerpen.be High-resolution Q-TOF instruments can measure this mass with high accuracy, allowing for the confirmation of its elemental composition.

Subsequent MS/MS analysis of the parent ion yields a characteristic fragmentation pattern. The fragmentation primarily involves the sequential loss of its sugar units. For instance, the cleavage of the glycosidic bonds results in significant fragment ions. A study utilizing UPLC/ESI/Q-TOF-MS identified the [M+H]⁺ peak for this compound at m/z 869.4871. uantwerpen.be Its secondary mass spectrometry analysis generated key fragments at m/z 671.4144, 455.3515, 437.3410, and 419.3303. uantwerpen.be This pattern is instrumental in confirming the identity of the compound in complex mixtures, such as herbal extracts.

Table 1: UPLC/ESI/Q-TOF-MS Fragmentation Data for this compound

| Ion Description | Observed m/z |

|---|---|

| [M+H]⁺ | 869.4871 |

| Fragment 1 | 671.4144 |

| Fragment 2 | 455.3515 |

| Fragment 3 | 437.3410 |

| Fragment 4 | 419.3303 |

UHPLC-Q-Exactive Orbitrap HRMS for Metabolomics

For metabolomics studies, which aim to identify and quantify metabolites in biological samples, the combination of UHPLC with a Q-Exactive Orbitrap High-Resolution Mass Spectrometer (HRMS) is a state-of-the-art approach. This platform offers exceptional sensitivity, high resolution (often >140,000 FWHM), and outstanding mass accuracy (<5 ppm), which are critical for distinguishing metabolites from a complex biological matrix.

When studying the metabolic fate of this compound, this technique can be employed to detect not only the parent compound but also its potential biotransformation products, such as hydroxylated, demethylated, or glucuronidated metabolites in samples like plasma, urine, or bile. The high resolving power of the Orbitrap analyzer allows for the separation of isobaric interferences, ensuring confident identification of metabolites, even at trace levels. The precise mass measurements enable the generation of highly specific elemental formulas for unknown metabolites, providing a crucial first step in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the complete structural elucidation of novel or complex organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry of the molecule.

¹H NMR

Proton (¹H) NMR spectroscopy provides information about the chemical environment of all hydrogen atoms in the molecule. For a large glycoside like this compound, the ¹H NMR spectrum is complex. Key diagnostic signals include those from the anomeric protons of the sugar units, which typically resonate in the δ 4.5-6.0 ppm region. The coupling constants (J-values) of these signals are indicative of the stereochemistry of the glycosidic linkage (α or β). Other characteristic signals include sharp singlets for methyl groups on the triterpenoid (B12794562) skeleton and multiplets for the methine and methylene (B1212753) protons of both the aglycone and the sugar moieties.

¹³C NMR

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbons and information on their chemical nature (e.g., C, CH, CH₂, CH₃, C=O). In the spectrum of this compound, distinct regions correspond to the aglycone and the sugar units. The anomeric carbons of the sugars typically appear between δ 95-110 ppm. Signals for the numerous oxygenated carbons of the sugar rings are found between δ 60-85 ppm, while the carbons of the cycloartane (B1207475) skeleton are spread across the entire spectrum.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in Pyridine-d₅)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

|---|---|---|

| Aglycone | ||

| 1 | 32.2 | 1.15, m; 0.70, m |

| 2 | 27.0 | 2.10, m; 1.95, m |

| 3 | 81.0 | 3.45, dd (10.5, 4.5) |

| 4 | 40.8 | - |

| 5 | 48.0 | 1.35, m |

| 6 | 77.8 | 5.25, br d (5.0) |

| 7 | 42.1 | 2.45, m; 2.20, m |

| 8 | 46.8 | 1.85, m |

| 9 | 20.0 | 0.85, d (4.5) |

| 10 | 28.3 | - |

| 11 | 28.8 | 1.70, m |

| 12 | 33.4 | 1.80, m |

| 13 | 45.9 | - |

| 14 | 52.9 | 2.15, m |

| 15 | 32.5 | 2.30, m; 1.55, m |

| 16 | 82.5 | 4.30, m |

| 17 | 56.4 | 2.50, m |

| 18 | 18.2 | 1.05, s |

| 19 | 29.8 | 0.60, d (4.5) |

| 20 | 36.3 | - |

| 21 | 27.9 | 1.30, s |

| 22 | 35.8 | 1.90, m |

| 23 | 22.8 | 2.10, m |

| 24 | 80.9 | 4.25, m |

| 25 | 71.9 | - |

| 26 | 28.1 | 1.55, s |

| 27 | 26.9 | 1.45, s |

| 28 | 20.1 | 1.25, s |

| 29 | 17.8 | 1.00, s |

| 30 | 27.2 | 1.20, s |

| Xylose | ||

| 1' | 107.0 | 5.00, d (7.5) |

| 2' | 75.5 | 4.15, t (8.0) |

| 3' | 78.4 | 4.25, t (8.5) |

| 4' | 71.2 | 4.30, m |

| 5' | 67.2 | 4.10, dd (11.0, 5.5); 3.45, t (11.0) |

| Glucose | ||

| 1'' | 105.9 | 5.40, d (7.5) |

| 2'' | 75.5 | 4.45, t (8.0) |

| 3'' | 78.6 | 4.35, t (8.5) |

| 4'' | 71.9 | 4.30, m |

| 5'' | 78.2 | 4.05, m |

Note: Data is based on published findings for Isoastragaloside I or closely related analogues and may vary slightly based on experimental conditions.

Two-Dimensional NMR (e.g., HMBC, HMQC, NOESY, COSY)

Due to the spectral complexity and signal overlap in 1D NMR, a suite of two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all ¹H and ¹³C signals and the complete structural elucidation of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to map out the proton-proton spin systems within each sugar ring and along the triterpenoid backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is a critical step in assigning the ¹³C spectrum by linking each carbon to its known proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are connected through bonds. It is vital for determining the relative stereochemistry of the aglycone and the spatial arrangement of the sugar chains relative to the core structure.

Together, these 2D NMR techniques provide a comprehensive picture of the molecule, allowing for the complete and unambiguous assignment of its complex three-dimensional structure.

Quantitative Method Development and Validation

The development and validation of robust quantitative analytical methods are paramount for the quality control of herbal medicines and for pharmacokinetic research. For this compound, as with other bioactive compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with various detectors are the methods of choice. These methods are validated according to international guidelines to ensure their reliability.

A comprehensive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the simultaneous determination of multiple compounds in Astragalus species, including this compound. This method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for the quantitative analysis of this compound in complex herbal matrices.

The validation of an analytical method involves assessing several key parameters. Linearity is established by analyzing a series of standard solutions of known concentrations to demonstrate a proportional relationship between concentration and instrument response. The Limit of Detection (LOD) and Limit of Quantification (LOQ) determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Precision is assessed by the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, and is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. The stability of the analyte in the sample matrix under different storage conditions is also evaluated.

The following interactive table presents the validation parameters for the quantitative determination of this compound using a UPLC-MS/MS method.

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) (ng/mL) | 0.88 |

| Limit of Quantification (LOQ) (ng/mL) | 2.68 |

| Precision (Intra-day RSD, %) | < 4.5 |

| Precision (Inter-day RSD, %) | < 4.8 |

| Repeatability (RSD, %) | < 4.2 |

| Stability (RSD, %) | < 4.6 |

| Recovery (%) | 95.8 - 104.2 |

Future Directions in Isoastragaloside I Research

Elucidation of Additional Molecular Targets and Signaling Pathways

Current research indicates that Isoastragaloside-I exerts its effects through several key signaling pathways. It has been shown to inhibit the activation of nuclear factor-κB (NF-κB) via the PI3K/Akt and MAPK signaling pathways, which is crucial for its anti-inflammatory effects in microglia. nih.gov Additionally, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant defense system, protecting the integrity of the blood-brain barrier under inflammatory conditions. rsc.org

However, the complete landscape of its molecular interactions is likely far more complex. Future investigations should aim to identify novel, direct binding partners and downstream effectors of this compound. Unbiased screening approaches, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), could reveal previously unknown protein targets.

Further research should also explore its impact on other critical signaling cascades implicated in cellular homeostasis and disease, including but not limited to:

AMPK/mTOR pathway: Given the role of this pathway in cellular energy sensing and autophagy, and the known effects of other astragalosides on it, investigating this compound's influence is a logical next step. nih.gov

Wnt/β-catenin pathway: This pathway is fundamental in development and disease, particularly in tissue regeneration and cancer.

JAK/STAT signaling: As a key pathway in cytokine signaling and immune response, its modulation by this compound could further explain its immunoregulatory properties. medchemexpress.com

Table 1: Known and Potential Future Signaling Pathways for this compound Investigation

| Pathway | Known/Potential Role | Research Focus |

|---|---|---|

| NF-κB | Anti-inflammatory effects nih.gov | Elucidate upstream regulators and downstream gene targets. |

| PI3K/Akt/mTOR | Autophagy, cell survival, metabolism nih.govnih.gov | Investigate direct interactions and impact on autophagic flux. |

| MAPK | Inflammation, cell proliferation, stress response nih.gov | Delineate effects on specific MAPK family members (ERK, JNK, p38). |

| Nrf2/ARE | Antioxidant defense, cytoprotection rsc.org | Identify mechanisms of Nrf2 activation and downstream antioxidant gene induction. |

| AMPK | Cellular energy homeostasis, metabolism | Explore potential activation and therapeutic implications for metabolic diseases. |

| Wnt/β-catenin | Tissue regeneration, development | Assess modulatory effects in models of fibrosis and degenerative diseases. |

| JAK/STAT | Immune regulation, inflammation | Determine influence on cytokine signaling and immune cell function. |

Advanced Preclinical Models for Disease Interventions

To date, preclinical studies of this compound and related compounds have primarily utilized traditional cell culture and animal models, such as lipopolysaccharide (LPS)-stimulated microglial cells and mouse models of obesity or viral myocarditis. nih.govmedchemexpress.comnih.gov While valuable, these models may not fully recapitulate the complexity of human diseases.

Patient-Derived Xenografts (PDX): For oncology research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor and offer greater predictive power for treatment response.

Organ-on-a-Chip Models: These microfluidic devices simulate the physiology of human organs, allowing for the study of drug effects in a more complex, multi-cell type environment that mimics human organ-level function.

Humanized Mouse Models: These are mice engrafted with human cells or tissues, or genetically modified to express human genes. They are particularly valuable for studying immune responses and infectious diseases in a human-like context.

3D Cell Cultures and Organoids: Three-dimensional culture systems, including spheroids and patient-derived organoids, better mimic the in vivo cellular microenvironment, cell-cell interactions, and tissue architecture compared to conventional 2D cell cultures. certisoncology.com

The use of these sophisticated models will enable a more accurate assessment of the efficacy of this compound and provide crucial data for its potential translation into clinical settings. certisoncology.com

Exploration of Synergistic Effects with Other Bioactive Compounds

The traditional use of Astragalus often involves complex herbal formulations, suggesting that its therapeutic effects may arise from the synergistic interactions of its various components. mdpi.com this compound may act synergistically with other compounds, either from Astragalus itself or from other sources, to enhance therapeutic outcomes. mdpi.com

Future research should systematically explore these potential synergies. For instance, studies combining this compound with other major constituents of Astragalus, such as Astragaloside (B48827) IV or various flavonoids, could reveal enhanced bioactivity. nih.govnih.gov One study has already noted an additive effect between this compound, Astragaloside II, and the insulin-sensitizing drug rosiglitazone in promoting adiponectin production. medchemexpress.com

This research can be expanded to investigate combinations with conventional pharmaceuticals. Combining phytochemicals with chemotherapeutic drugs, for example, has shown potential in overcoming multidrug resistance in cancer. mdpi.com Network pharmacology approaches can be utilized to predict potential synergistic combinations by analyzing the interaction of multiple compounds on complex disease networks. nih.gov

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

Omics technologies, which provide a global assessment of different molecular layers within a biological system, are powerful tools for understanding the mechanism of action of natural products. fraunhofer.denih.gov Integrating transcriptomics, proteomics, and metabolomics will be crucial in building a comprehensive picture of the cellular response to this compound.

Transcriptomics (RNA-Seq): This can identify genome-wide changes in gene expression following treatment with this compound, revealing the key pathways and biological processes it modulates.

Proteomics: By analyzing changes in the entire protein complement of a cell or tissue, proteomics can identify the specific proteins whose expression or post-translational modification is altered by the compound, offering direct insight into its functional impact. nih.gov

Metabolomics: This approach analyzes the complete set of metabolites in a biological sample, providing a functional readout of the cellular phenotype. It can uncover changes in metabolic pathways affected by this compound. mdpi.com

A multi-omics approach, combining data from these different levels, can provide a holistic view of the compound's mechanism, identify novel biomarkers of its activity, and generate new hypotheses for its therapeutic application. fraunhofer.denih.gov

Application of Computational Drug Discovery and Artificial Intelligence in Research

Future applications in this area include:

Molecular Docking and Simulation: Computational models can predict the binding affinity of this compound to various protein targets, helping to prioritize experimental validation and identify its direct molecular targets. mdpi.com

AI-Powered Target Identification: Machine learning algorithms can analyze large biological datasets (including omics data) to predict novel drug targets and mechanisms of action. medium.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing the chemical structure of this compound and related saponins (B1172615), QSAR models can predict their biological activity and guide the design of new, more potent derivatives.

De Novo Drug Design: AI can be used to generate novel molecular structures with desired pharmacological properties, potentially leading to the development of optimized analogs of this compound. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for isolating and characterizing Isoastragaloside-I in complex plant matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for isolation and structural elucidation. Validate purity via nuclear magnetic resonance (NMR) spectroscopy, specifically - and -NMR, to confirm the glycosidic linkages and acetylated sugar moieties characteristic of this compound . For plant extracts, combine column chromatography (e.g., silica gel, Sephadex LH-20) with solvent partitioning to reduce matrix interference.

Q. How can researchers standardize extraction protocols for this compound to ensure reproducibility across studies?

- Methodological Answer : Optimize solvent systems (e.g., methanol-water or ethanol gradients) to maximize yield while preserving structural integrity. Include validation steps such as spike-and-recovery experiments to assess extraction efficiency. Document parameters like temperature, pH, and sonication time in supplementary materials to enable replication .

Q. What in vitro models are most suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., RAW 264.7 macrophages for anti-inflammatory activity, HepG2 cells for hepatoprotective studies) with dose-response curves (0.1–100 µM) to establish IC values. Include positive controls (e.g., dexamethasone for inflammation) and validate results via Western blotting or qPCR for pathway-specific markers (e.g., NF-κB, TNF-α) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties (e.g., bioavailability) be resolved?

- Methodological Answer : Conduct comparative studies using different administration routes (oral vs. intravenous) in rodent models, paired with LC-MS/MS plasma analysis. Investigate the role of gut microbiota in metabolite formation via fecal transplant experiments. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies variability .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in chronic disease models?

- Methodological Answer : Employ longitudinal in vivo studies (e.g., diabetic or neurodegenerative rodent models) with multi-omics integration (transcriptomics, metabolomics). Use CRISPR/Cas9 gene editing to knockout candidate targets (e.g., SIRT1 or AMPK) and assess functional rescue by this compound. Include sham-treated controls and blinded outcome assessments to minimize bias .

Q. How should researchers address discrepancies in reported bioactivity between this compound and its structural analogs (e.g., Astragaloside IV)?

- Methodological Answer : Perform molecular docking simulations to compare binding affinities for shared targets (e.g., PPAR-γ or adiponectin receptors). Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use comparative dose-response studies in isogenic cell lines to isolate structure-activity relationships .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for meta-analysis of this compound’s heterogeneous preclinical data?

- Methodological Answer : Apply random-effects models to account for inter-study variability (e.g., differences in dosing regimens or animal strains). Use funnel plots and Egger’s regression to assess publication bias. Stratify analyses by disease model or compound purity (>95% vs. crude extracts) to identify confounding factors .

Q. How can researchers differentiate between assay artifacts and genuine bioactivity in high-throughput screening of this compound?

- Methodological Answer : Implement orthogonal assays (e.g., fluorescence quenching controls in FRET-based screens) and counter-screen for nonspecific effects (e.g., redox cycling via DCFH-DA assay). Validate hits using primary cells or patient-derived organoids to enhance translational relevance .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.